LogP Shift of 2-[(4-Fluorobenzyl)thio]ethanol vs. Unsubstituted Benzyl Analog
The 4-fluoro substituent on 2-[(4-fluorobenzyl)thio]ethanol increases lipophilicity relative to the unsubstituted benzyl analog, as quantified by logP values. The target compound exhibits a logP of 2.05 , whereas 2-(benzylthio)ethanol has a reported logP of 1.91–2.00 [1]. This difference of approximately 0.05–0.14 logP units translates to a measurable increase in octanol-water partition coefficient, which is relevant for membrane permeability predictions in medicinal chemistry [2].
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 2.05 |
| Comparator Or Baseline | 2-(Benzylthio)ethanol (unsubstituted) logP = 1.91–2.00 |
| Quantified Difference | ΔlogP = +0.05 to +0.14 |
| Conditions | Calculated logP (CLogP) or experimental logP from vendor databases |
Why This Matters
Even modest differences in logP can significantly impact passive membrane permeability and oral bioavailability, making the fluorinated compound a distinct choice for optimizing pharmacokinetic properties in early-stage drug discovery [2].
- [1] Sielc. (2018). 2-(Benzylthio)ethanol. LogP Data. Retrieved from https://www.sielc.com/2-benzylthioethanol View Source
- [2] Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863–875. https://doi.org/10.1517/17460441.2012.714363 View Source
